3-chloro-5-methoxy-4-(naphthalen-1-ylmethoxy)benzoic Acid 3-chloro-5-methoxy-4-(naphthalen-1-ylmethoxy)benzoic Acid
Brand Name: Vulcanchem
CAS No.: 938362-31-3
VCID: VC7646345
InChI: InChI=1S/C19H15ClO4/c1-23-17-10-14(19(21)22)9-16(20)18(17)24-11-13-7-4-6-12-5-2-3-8-15(12)13/h2-10H,11H2,1H3,(H,21,22)
SMILES: COC1=C(C(=CC(=C1)C(=O)O)Cl)OCC2=CC=CC3=CC=CC=C32
Molecular Formula: C19H15ClO4
Molecular Weight: 342.78

3-chloro-5-methoxy-4-(naphthalen-1-ylmethoxy)benzoic Acid

CAS No.: 938362-31-3

Cat. No.: VC7646345

Molecular Formula: C19H15ClO4

Molecular Weight: 342.78

* For research use only. Not for human or veterinary use.

3-chloro-5-methoxy-4-(naphthalen-1-ylmethoxy)benzoic Acid - 938362-31-3

Specification

CAS No. 938362-31-3
Molecular Formula C19H15ClO4
Molecular Weight 342.78
IUPAC Name 3-chloro-5-methoxy-4-(naphthalen-1-ylmethoxy)benzoic acid
Standard InChI InChI=1S/C19H15ClO4/c1-23-17-10-14(19(21)22)9-16(20)18(17)24-11-13-7-4-6-12-5-2-3-8-15(12)13/h2-10H,11H2,1H3,(H,21,22)
Standard InChI Key ZWXIZOWBMNUTBU-UHFFFAOYSA-N
SMILES COC1=C(C(=CC(=C1)C(=O)O)Cl)OCC2=CC=CC3=CC=CC=C32

Introduction

Chemical Identity and Structural Characteristics

3-Chloro-5-methoxy-4-(naphthalen-1-ylmethoxy)benzoic acid (IUPAC name: 3-chloro-5-methoxy-4-[(naphthalen-1-yl)methoxy]benzoic acid) belongs to the class of substituted benzoic acids. Its molecular formula is C₂₀H₁₇ClO₅, with a molecular weight of 372.8 g/mol. The structure features:

  • A benzoic acid backbone substituted at positions 3 (chloro), 4 (naphthalen-1-ylmethoxy), and 5 (methoxy).

  • A naphthalene moiety linked via an ether bond, contributing to its lipophilic character .

Table 1: Key Structural Descriptors

PropertyValue
Molecular FormulaC₂₀H₁₇ClO₅
Molecular Weight372.8 g/mol
Heavy Atom Count26
Rotatable Bond Count6
Hydrogen Bond Donors1 (COOH group)
Hydrogen Bond Acceptors5
LogP (Predicted)~4.9 (high lipophilicity)

The presence of chloro and methoxy groups at adjacent positions creates steric and electronic effects that influence reactivity and intermolecular interactions .

Synthesis and Manufacturing

While no direct synthesis protocols for this compound are publicly documented, analogous benzoic acid derivatives suggest feasible routes:

Key Synthetic Strategies

  • Etherification:

    • Reaction of 3-chloro-5-methoxy-4-hydroxybenzoic acid with 1-(chloromethyl)naphthalene under basic conditions (e.g., K₂CO₃ in DMF) .

    • Yield optimization via phase-transfer catalysts or microwave-assisted synthesis.

  • Protecting Group Chemistry:

    • Temporary protection of the carboxylic acid group (e.g., as a methyl ester) during ether formation, followed by hydrolysis.

Table 2: Comparison with Analogous Compounds

CompoundSynthetic YieldKey Reference
3-Chloro-5-ethoxy-4-(naphthalen-1-ylmethoxy)benzoic acid72%
4-(Benzyloxy)-3-chlorobenzoic acid68%

The ethoxy analog (C₂₀H₁₇ClO₄, MW 356.8 g/mol) shares similar synthetic challenges, including purification difficulties due to high LogP .

Physicochemical Properties

Solubility and Lipophilicity

  • Aqueous Solubility: <0.1 mg/mL (predicted), typical for highly lipophilic aromatics.

  • LogP: ~4.9, indicating strong membrane permeability but poor water compatibility .

  • pKa: ~4.2 (carboxylic acid), favoring deprotonation at physiological pH.

Solid-State Characteristics

  • Melting Point: Estimated 180–190°C (decomposition may occur due to thermal instability of ether linkages).

  • Crystallinity: Likely amorphous due to bulky naphthyl substituents.

Pharmacological and Biological Relevance

Though direct studies on this compound are scarce, structurally related benzoic acid derivatives exhibit:

Antimicrobial Activity

  • Chloro and methoxy groups enhance interactions with bacterial enzymes (e.g., dihydrofolate reductase) .

  • Example: Analogous compounds show MIC values of 8–32 µg/mL against S. aureus .

Applications in Drug Development

Prodrug Design

  • Esterification of the carboxylic acid group could improve oral bioavailability.

Material Science

  • Potential as a monomer for high-performance polymers due to aromatic rigidity.

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